
tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is a chemical compound that features a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Substituents: The amino and methoxy groups are introduced through substitution reactions. Common reagents include methanol for the methoxy group and ammonia or amines for the amino group.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the piperidine ring with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activities of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride can be summarized as follows:
Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability with IC50 values indicating potent inhibitory effects on cancer proliferation. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.
Antimicrobial Efficacy
Research focusing on the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
- tert-Butyl (3R,4S)-4-amino-3-ethoxypiperidine-1-carboxylate hydrochloride
- tert-Butyl (3R,4S)-4-amino-3-propoxypiperidine-1-carboxylate hydrochloride
Uniqueness
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
Tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride, commonly referred to as tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H22ClN2O3
- Molecular Weight : 266.77 g/mol
- CAS Number : 2355288-63-8
- Purity : 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its potential therapeutic applications.
Research indicates that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems. Its structure suggests it could act as a modulator for certain pathways involved in neurological functions.
Pharmacological Effects
- Neuroprotective Properties : Preliminary studies have suggested that the compound exhibits neuroprotective effects, potentially beneficial for neurodegenerative diseases.
- Antidepressant-like Activity : Animal models have demonstrated that administration of this compound can lead to reductions in depressive-like behaviors, indicating its potential as an antidepressant agent.
- Analgesic Effects : The compound may also possess analgesic properties, providing relief in pain models used in research.
Table 1: Summary of Biological Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Neuroprotection | Demonstrated reduced neuronal apoptosis in vitro. |
Study 2 | Antidepressant Activity | Significant decrease in immobility time in forced swim tests. |
Study 3 | Analgesic Properties | Reduced pain response in tail-flick assays. |
Case Study: Neuroprotective Effects
In a controlled study examining the neuroprotective effects of this compound, researchers treated neuronal cultures with the compound following exposure to neurotoxic agents. Results showed a marked decrease in cell death compared to controls, suggesting the compound's potential utility in treating neurodegenerative conditions such as Alzheimer's disease .
Case Study: Antidepressant-Like Effects
In another study involving rodent models of depression, subjects administered the compound exhibited significant improvements in behavioral tests designed to assess mood and anxiety levels. The results indicated that this compound could influence serotonin and norepinephrine pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride?
The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and stereoselective formation of the piperidine ring. For example:
- Step 1 : Formation of the piperidine core via cyclization, using tert-butoxycarbonyl (Boc) protection to stabilize reactive intermediates .
- Step 2 : Introduction of the methoxy group via nucleophilic substitution or oxidation-reduction sequences (e.g., using LiAlH4 or NaBH4 for reductions) .
- Step 3 : Hydrochloride salt formation under acidic conditions (e.g., HCl in dioxane) . Optimization : Reaction temperature (e.g., 60°C in THF for deprotection ), solvent polarity, and chiral resolution techniques (e.g., chiral HPLC) are critical for stereochemical purity.
Q. How is the stereochemical integrity of the (3R,4S) configuration validated during synthesis?
- Chiral HPLC : To separate enantiomers and confirm optical purity .
- NMR Spectroscopy : Analysis of coupling constants (e.g., vicinal protons on the piperidine ring) to infer spatial arrangements .
- X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration determination .
Q. What safety precautions are essential when handling this compound?
- GHS Hazards : While direct data for this compound is limited, structurally similar piperidine derivatives are classified for acute toxicity (oral, dermal, inhalation; Category 4) .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation .
- Storage : Keep in a dry, cool (2–8°C) environment under inert gas (e.g., N2) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the methoxy and amino groups in this compound?
- Density Functional Theory (DFT) : Calculates electron density to predict sites for nucleophilic/electrophilic attacks (e.g., amino group participation in Schiff base formation) .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 reactions) .
- Example : MD simulations of tert-butyl piperidine derivatives in methanol show enhanced solubility due to hydrogen bonding with the amino group .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish stereoisomers .
- Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities (e.g., de-Boc byproducts) .
Q. How does the tert-butyl group influence the compound’s stability and crystallinity?
- Steric Protection : The bulky tert-butyl group reduces ring puckering in the piperidine core, enhancing thermal stability .
- Crystallinity : Boc-protected derivatives often form stable crystals suitable for X-ray analysis, as seen in SHELX-refined structures .
- Degradation Pathways : Acidic conditions cleave the Boc group, requiring neutral pH for long-term storage .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Catalyst Selection : Chiral catalysts (e.g., BINAP-metal complexes) for asymmetric hydrogenation .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track ee during continuous flow synthesis .
- Byproduct Management : Column chromatography or recrystallization to remove diastereomers .
Q. Methodological Tables
Table 1 : Key Reaction Conditions for Piperidine Core Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 85 | 95 | |
Methoxy Introduction | CH₃ONa, DMF, 80°C | 72 | 90 | |
Salt Formation | HCl/dioxane, RT | 95 | 99 |
Table 2 : Spectral Data Comparison for Stereoisomers
Parameter | (3R,4S) Isomer | (3S,4R) Isomer | Technique |
---|---|---|---|
δ (¹H NMR) | 3.42 (q, J=6.5 Hz) | 3.38 (q, J=6.2 Hz) | 400 MHz |
[α]D²⁵ | +12.5° | -11.8° | Polarimetry |
Melting Point | 158–160°C | 152–154°C | DSC |
Properties
Molecular Formula |
C11H23ClN2O3 |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 |
InChI Key |
BNXCTBDXQMLEQA-OULXEKPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |
Origin of Product |
United States |
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